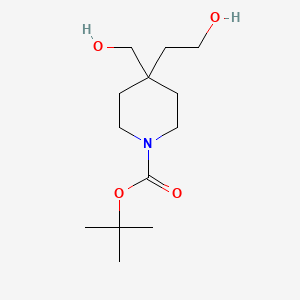

tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

描述

tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

Introduction of Hydroxyethyl and Hydroxymethyl Groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during subsequent synthetic steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, tosylates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

科学研究应用

Medicinal Chemistry Applications

1. Drug Development:

The compound serves as a scaffold for the synthesis of various bioactive molecules. Its piperidine core is significant in medicinal chemistry because piperidine derivatives often exhibit pharmacological activities, including analgesic and anti-inflammatory effects. Research has shown that modifications on the piperidine ring can enhance potency against specific biological targets, particularly in the development of inhibitors for enzymes involved in disease pathways.

2. Structure-Activity Relationship Studies:

In studies focused on optimizing drug candidates, tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate has been used to investigate structure-activity relationships (SAR). For instance, researchers have explored how variations in substituents influence the biological activity of related compounds, leading to improved therapeutic profiles for conditions such as cancer and neurodegenerative diseases .

Material Science Applications

1. Polymer Chemistry:

This compound can be utilized in the synthesis of polymers with specific functionalities. Its hydroxymethyl and hydroxyethyl groups can participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices. The versatility of these functional groups allows for the creation of cross-linked networks that enhance mechanical strength and thermal stability .

2. Surface Modification:

The compound's functional groups can also be employed for surface modification techniques. By attaching this molecule to surfaces, researchers can create hydrophilic or hydrophobic coatings that alter wettability and adhesion properties, which are critical in fields such as biomaterials and nanotechnology .

Therapeutic Potential

1. Neurological Applications:

Given its structural features, there is potential for this compound to act on neurological pathways. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making it a candidate for further research in treating conditions like Alzheimer's disease or Parkinson's disease .

2. Anti-Cancer Activity:

Recent investigations into the anti-cancer properties of related piperidine derivatives indicate that they may inhibit tumor growth by interfering with specific signaling pathways. The unique structural attributes of this compound could be pivotal in designing new anti-cancer agents with enhanced efficacy and reduced side effects .

Case Studies

作用机制

The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups allow it to form specific interactions, leading to its observed effects.

相似化合物的比较

Similar Compounds

4-(2-Hydroxyethyl)piperidine-1-carboxylate: Lacks the tert-butyl and hydroxymethyl groups.

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the hydroxyethyl group.

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the hydroxymethyl group.

Uniqueness

The uniqueness of tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications.

生物活性

tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 236406-38-5) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

- Molecular Formula : C13H25NO4

- Molecular Weight : 259.34 g/mol

- InChI Key : CTEDVGRUGMPBHE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation and have implications in Alzheimer's disease treatment .

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, with a notable effect observed in FaDu hypopharyngeal tumor cells. This effect is attributed to the compound's ability to enhance cytotoxicity compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit AChE and BuChE suggests a potential role in neuroprotection. By modulating cholinergic activity, it may help mitigate symptoms associated with Alzheimer's disease. The presence of hydroxymethyl and hydroxyethyl groups enhances its binding affinity to these enzymes, contributing to its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and substituents significantly influence its pharmacological profile. For instance, the introduction of hydrophilic groups like hydroxymethyl enhances solubility and bioavailability, while maintaining a balance between hydrophobic interactions necessary for receptor binding .

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer (FaDu cells) | Induces apoptosis | |

| AChE Inhibition | Moderate | |

| BuChE Inhibition | Moderate | |

| Cytotoxicity | Higher than bleomycin |

Case Studies

- Cancer Therapy : In a recent study, this compound was tested against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

- Alzheimer's Disease Models : In vitro studies demonstrated that this compound effectively inhibited AChE and BuChE, leading to increased acetylcholine levels in neuronal cultures. This suggests potential therapeutic benefits for cognitive enhancement in Alzheimer's models .

常见问题

Basic Research Questions

Q. What are common synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group in piperidine derivatives?

- Methodology : The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, the Boc group was added to the piperidine nitrogen using Boc anhydride in dichloromethane (DCM) with triethylamine as a base . This approach minimizes side reactions and ensures high yields.

Q. How can the purity and structural integrity of synthesized tert-butyl piperidine carboxylates be verified?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For instance, in the synthesis of piperidine derivatives, ¹H NMR was used to confirm substitution patterns (e.g., δ 1.44 ppm for Boc methyl groups) , while ESI-MS provided molecular ion peaks for purity assessment .

Q. What safety precautions are critical when handling hydroxyl-functionalized piperidine derivatives?

- Methodology : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood. Avoid skin contact with reactive intermediates (e.g., methanesulfonyl chloride in mesylation reactions) . Waste should be segregated and disposed via certified biohazard services .

Advanced Research Questions

Q. How can competing reactivity of hydroxyl groups be managed during functionalization of tert-butyl piperidine carboxylates?

- Methodology : Protect hydroxyl groups with silyl ethers (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions. For example, a hydroxymethyl group was silyl-protected during synthesis, then selectively deprotected using tetrabutylammonium fluoride (TBAF) .

Q. What strategies optimize regioselectivity in N-alkylation or acylation of Boc-protected piperidines?

- Methodology : Use steric and electronic directing groups. In the synthesis of tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate, sulfonamide groups directed substitution to the piperidine nitrogen, achieving >90% regioselectivity . Kinetic control (low temperature) further minimizes byproducts .

Q. How does the Boc group influence the stability of piperidine derivatives under acidic or basic conditions?

- Methodology : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid). Stability studies show that tert-butyl piperidine carboxylates remain intact in aqueous NaHCO₃ but degrade in HCl/MeOH . Monitor via TLC or LC-MS during deprotection .

Q. Data Contradictions and Analytical Considerations

Q. Why do reported yields vary for similar mesylation reactions on Boc-protected piperidines?

- Analysis : Variations arise from reaction scale, reagent purity, and workup methods. For example, mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride achieved 91% yield at 0°C , while larger-scale reactions may require extended stirring or excess reagents to maintain efficiency.

属性

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-13(10-16,5-8-14)6-9-15/h15-16H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKRKDPDQVUAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620729 | |

| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236406-38-5 | |

| Record name | tert-Butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。